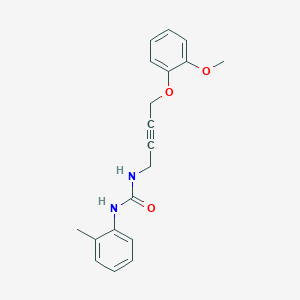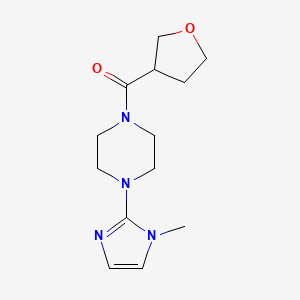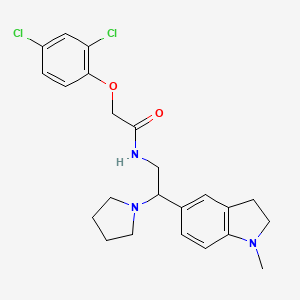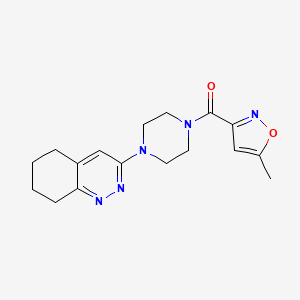
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as MPBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBU is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
Scientific Research Applications
Thermodynamic and Molecular Interactions
Research on methoxyphenols, structural fragments of different antioxidants, and biologically active molecules, reveals their capability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. These properties are significant in understanding the behavior of such compounds in various solvents and could hint at the potential applications of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea in designing new materials or drugs with specific interaction characteristics (Varfolomeev et al., 2010).
Structural and Activity Relationships
The synthesis and structure-activity relationship studies of urea derivatives, particularly as neuropeptide Y5 receptor antagonists, provide a framework for understanding how modifications in the molecular structure can influence biological activity. This approach could be applied to the research and development of new therapeutic agents based on the structure of this compound (Fotsch et al., 2001).
Molecular Geometry and Spectroscopy
Studies on molecules like 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, which share functional groups with the compound , help elucidate the molecular geometry, vibrational frequencies, and spectroscopic properties. Such information is crucial for predicting the behavior of new compounds in different environments and for designing compounds with desired optical or electronic properties (Saraçoǧlu & Cukurovalı, 2013).
Pharmacological Applications
Understanding the interaction mechanisms of urea derivatives with biological molecules, as seen in the study of Schiff bases containing N2O2 donor atoms, can inform the development of compounds for specific therapeutic applications. Such research could be relevant for assessing the biological interactions and potential therapeutic uses of this compound (Ajloo et al., 2015).
Chemical Synthesis and Characterization
The development of synthetic methodologies and characterization of related compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, provides foundational knowledge for synthesizing and analyzing new urea derivatives. This knowledge can be directly applied to the synthesis and study of this compound and similar compounds (Liang et al., 2020).
properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15-9-3-4-10-16(15)21-19(22)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDGEYZBZHBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)


![3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B2877831.png)

![2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2877835.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)
![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)


